N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide
Description
The compound N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide features a quinazoline core substituted with a 1,3-benzodioxol-5-ylamino group at position 4 and a sulfanylbutanamide chain at position 2. The 1,3-benzodioxole moiety is a privileged structure in medicinal chemistry, known for enhancing pharmacokinetic properties and binding affinity to biological targets .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5S/c1-2-23(25(31)28-16-8-10-20-22(12-16)35-14-33-20)36-26-29-18-6-4-3-5-17(18)24(30-26)27-15-7-9-19-21(11-15)34-13-32-19/h3-12,23H,2,13-14H2,1H3,(H,28,31)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPCCWANKZPDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=N3)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the presence of a benzodioxole moiety and a quinazoline nucleus. The chemical formula is , with a molecular weight of approximately 398.44 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases, which play crucial roles in cell signaling pathways related to cancer progression.
- Modulation of Apoptosis : It may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Anti-inflammatory Effects : The compound exhibits properties that could modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer Activity | Demonstrated efficacy against various cancer cell lines, including breast and lung cancers. |
| Kinase Inhibition | Selective inhibition of Src family kinases (SFKs), which are implicated in tumor growth. |
| Anti-inflammatory Effects | Reduction in inflammatory markers in vitro and in vivo models. |
| Antimicrobial Properties | Preliminary studies suggest activity against certain bacterial strains. |
Case Studies and Research Findings
-
Anticancer Efficacy :
A study conducted on human breast cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis. The mechanism was linked to the downregulation of Bcl-2 and upregulation of Bax proteins, promoting apoptotic signaling pathways . -
Kinase Selectivity :
Research highlighted the compound’s high selectivity for SFKs over other kinases in recombinant assays. This selectivity suggests potential therapeutic applications in targeting cancers driven by aberrant SFK activity . -
In Vivo Studies :
In animal models, treatment with this compound led to notable tumor size reduction in xenograft models of pancreatic cancer. The results indicated a significant increase in survival rates compared to control groups .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest:
- Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 1–2 hours.
- Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes.
- Excretion : Primarily excreted via renal pathways.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure includes a benzodioxole moiety, which is known for its biological activity. The presence of the quinazoline and sulfanylbutanamide groups contributes to its potential as a pharmacological agent. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that are crucial for its biological interactions.
Pharmacological Applications
-
Anticancer Activity
- Studies have indicated that compounds containing benzodioxole and quinazoline structures exhibit significant anticancer properties. For example, derivatives of quinazoline have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
- The specific compound may act as an inhibitor of certain kinases that are overexpressed in various cancers, leading to reduced tumor growth and increased apoptosis in cancer cells .
-
Antimicrobial Properties
- Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens. The sulfanylbutanamide group may enhance the compound's ability to penetrate microbial membranes, thereby exerting its effects .
- Preliminary studies suggest that this compound could be effective against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
-
Neuroprotective Effects
- Research indicates that benzodioxole derivatives can exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- The compound may modulate neurotransmitter systems or protect neuronal cells from oxidative stress, thereby improving cognitive functions and preventing neurodegeneration .
Biochemical Applications
-
Enzyme Inhibition
- The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory responses .
- Such inhibition could lead to anti-inflammatory effects, providing potential therapeutic benefits for conditions such as arthritis or other inflammatory diseases.
-
Targeted Drug Delivery Systems
- The unique structure allows for the possibility of designing targeted drug delivery systems. By conjugating this compound with nanoparticles or other carriers, it may be possible to enhance the delivery of therapeutic agents directly to diseased tissues while minimizing side effects on healthy tissues .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table highlights key structural and molecular differences between the target compound and its analogs:
Key Differences and Implications
- Core Heterocycle: The target compound’s quinazoline core distinguishes it from pyrimidine (), triazole (), and oxadiazole () derivatives.
- Substituent Diversity : The sulfanylbutanamide chain in the target compound provides greater conformational flexibility compared to the rigid sulfonyl group in the oxadiazole derivative (). The trifluoromethyl group in the pyrimidine analog () may enhance metabolic stability but reduce solubility.
- Biological Activity: Egalognastat (), a structural analog with a thiadiazole core, demonstrates O-GlcNAcase inhibition, highlighting how minor structural changes (e.g., heterocycle substitution) can redirect biological targeting.
Research Findings and Pharmacological Context
- GSK-3β Inhibition: Compounds featuring the 1,3-benzodioxole moiety, such as LX2343 (N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide), have been investigated as glycogen synthase kinase-3β (GSK-3β) inhibitors for Alzheimer’s disease ().
- Synthesis Strategies : Methods for synthesizing benzodioxol-containing amides (e.g., lithium hydroxide-mediated hydrolysis in ) may be applicable to the target compound’s production.
- Crystallographic Insights : Tools like SHELXL () and ORTEP-3 () are critical for resolving the stereochemistry of such complex molecules, ensuring accurate structural validation ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
